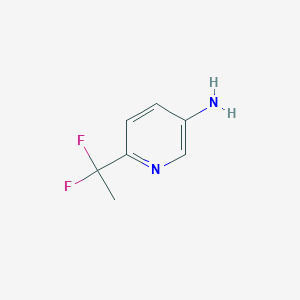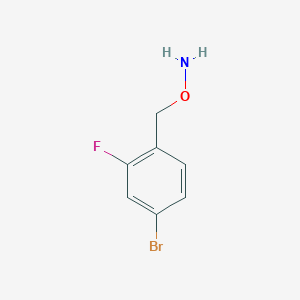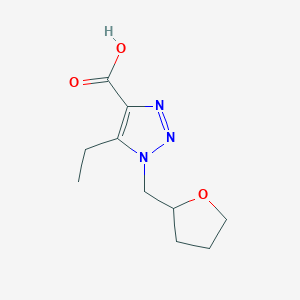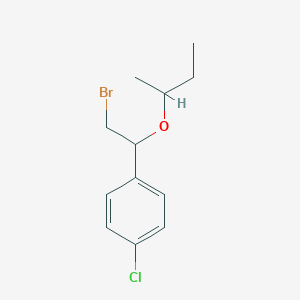
2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid is a heterocyclic compound that features both a pyrazole ring and an oxane (tetrahydropyran) ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a suitable oxane precursor under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce new functional groups such as halides or amines .
Scientific Research Applications
2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the oxane ring provides structural stability. These interactions can influence the compound’s binding affinity and specificity towards its targets, such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Compounds like 3(5)-substituted pyrazoles share the pyrazole ring structure and exhibit similar reactivity.
Oxane derivatives: Compounds containing the oxane ring, such as tetrahydropyran derivatives, share structural similarities.
Uniqueness
2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid is unique due to the combination of the pyrazole and oxane rings in a single molecule. This dual-ring structure imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)oxane-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)6-2-1-5-14-8(6)7-3-4-10-11-7/h3-4,6,8H,1-2,5H2,(H,10,11)(H,12,13) |
InChI Key |
SICFKMISRLQNQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(OC1)C2=CC=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-{2,6-Diazaspiro[3.4]octan-6-yl}-2-methylpropan-1-one](/img/structure/B13634142.png)


![{[4-Fluoro-3-(trifluoromethyl)phenyl]methyl}hydrazine](/img/structure/B13634174.png)



![rac-[(2R,5S)-5-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine dihydrochloride](/img/structure/B13634194.png)



